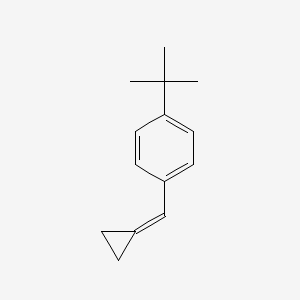
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group and a cyclopropylidenemethyl group. This compound is a colorless liquid that is nearly insoluble in water but miscible with organic solvents .
Preparation Methods
The synthesis of 1-tert-Butyl-4-(cyclopropylidenemethyl)benzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction produces tert-butylbenzene, which can then undergo further reactions to introduce the cyclopropylidenemethyl group .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(cyclopropylidenemethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and the cyclopropylidenemethyl group can influence the compound’s reactivity and binding affinity. The pathways involved in its action are typically related to its ability to undergo electrophilic aromatic substitution and other reactions .
Comparison with Similar Compounds
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene can be compared with other similar compounds such as:
tert-Butylbenzene: This compound has a similar structure but lacks the cyclopropylidenemethyl group.
1-Bromo-4-tert-butylbenzene: This compound has a bromine atom instead of the cyclopropylidenemethyl group.
4-tert-Butylbenzenethiol: This compound contains a thiol group instead of the cyclopropylidenemethyl group and is used in the synthesis of metal-thiolate complexes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
918831-65-9 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-tert-butyl-4-(cyclopropylidenemethyl)benzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)13-8-6-12(7-9-13)10-11-4-5-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
BWHCZTBFWRIAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















